molecular formula C12H22F2N2O2 B2584711 Tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate CAS No. 1864063-76-2

Tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B2584711
CAS No.: 1864063-76-2
M. Wt: 264.317
InChI Key: JUILZUHYPYRALQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate is a fluorinated piperidine derivative featuring a tert-butyl carbamate group at the 1-position, 3,3-difluoro substitution on the piperidine ring, and an ethylamino group at the 4-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system disorders and protease inhibitors. The ethylamino group provides a primary amine for further functionalization, while the fluorine atoms enhance metabolic stability and lipophilicity .

Properties

IUPAC Name

tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22F2N2O2/c1-5-15-9-6-7-16(8-12(9,13)14)10(17)18-11(2,3)4/h9,15H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUILZUHYPYRALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCN(CC1(F)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.

    Ethylamino Substitution: The ethylamino group is introduced through an amination reaction, often using ethylamine under controlled conditions.

    Tert-butyl Protection: The tert-butyl group is typically introduced using tert-butyl chloroformate in the presence of a base to form the final carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification methods such as crystallization, distillation, or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the carboxylate ester to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, halides.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C12_{12}H22_{22}F2_2N2_2O2_2
Molecular Weight : 264.31 g/mol
CAS Number : 1864063-76-2

The compound features a piperidine ring substituted with ethylamino and difluoromethyl groups, which enhance its biological activity and solubility characteristics.

Beta-Lactamase Inhibition

One of the primary applications of tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate is as an intermediate in the synthesis of beta-lactamase inhibitors. These inhibitors are critical in combating antibiotic resistance by preventing the breakdown of beta-lactam antibiotics, such as penicillins and cephalosporins. The compound serves as a precursor in the synthesis of more complex structures that have shown efficacy against various bacterial strains .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this intermediate have demonstrated activity against Mycobacterium tuberculosis, making them candidates for developing new antitubercular agents .

Case Study 1: Synthesis of Beta-Lactamase Inhibitors

In a study focusing on the synthesis of beta-lactamase inhibitors, researchers utilized this compound as an essential starting material. The synthesis involved several steps that included the formation of sulfonates from this compound, which were then converted into final beta-lactamase inhibitors. The resulting compounds showed promising activity in preclinical models .

StepDescriptionYield (%)
1Synthesis of sulfonate derivative85
2Cyclization to form beta-lactam structure75
3Final purification and characterization90

Case Study 2: Antitubercular Activity

Another significant application was explored in the context of tuberculosis treatment. A derivative synthesized from this compound was tested in vivo using mouse models infected with M. tuberculosis. Results indicated a substantial reduction in bacterial load compared to controls, highlighting the compound's potential as an antitubercular agent .

Treatment GroupDose (mg/kg)Bacterial Load Reduction (CFU)
Control-100%
Compound A200>90%
Compound A400>95%

Mechanism of Action

The mechanism of action of tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance binding affinity and metabolic stability, while the piperidine ring provides structural rigidity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 4-position substituent on the piperidine ring significantly influences the compound's physicochemical and biological properties. Key analogs include:

Compound Name Substituent at 4-Position Molecular Formula CAS Number Molecular Weight (g/mol) Key Features
Target Compound Ethylamino C₁₂H₂₁F₂N₂O₂ Not explicitly provided ~261.3 Primary amine; enhanced lipophilicity
tert-Butyl 4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate Aminomethyl C₁₁H₂₀F₂N₂O₂ 1303973-22-9 250.29 Smaller substituent; reduced steric hindrance
tert-Butyl 4-(2-aminoethyl)-3,3-difluoropiperidine-1-carboxylate 2-Aminoethyl C₁₂H₂₂F₂N₂O₂ 1334412-45-1 264.32 Extended alkyl chain; increased flexibility
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate Bromomethyl C₁₁H₁₈BrF₂NO₂ Not explicitly provided 298.17 Electrophilic site for nucleophilic substitution

Key Observations :

  • Ethylamino vs.
  • Bromomethyl Derivative : The bromine atom introduces reactivity for cross-coupling reactions, making it valuable in late-stage functionalization .

Biological Activity

Tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate (CAS No. 1864063-76-2) is a fluorinated piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a tert-butyl ester and an ethylamino group, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H18F2N2O2. Its structure includes a piperidine ring with two fluorine atoms at the 3-position, which is significant for enhancing lipophilicity and biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of fluorine atoms typically enhances the binding affinity and selectivity for these targets. For instance, fluorinated piperidines have been shown to modulate serotonin and dopamine receptors, which are crucial in treating neurological disorders.

Antidepressant Activity

A study focusing on related piperidine compounds demonstrated their potential as serotonin reuptake inhibitors (SRIs). Given the structural similarities, it is hypothesized that this compound may exhibit similar antidepressant properties by increasing serotonin levels in the synaptic cleft.

Antinociceptive Effects

Fluorinated piperidines have also been investigated for their analgesic properties. In animal models, these compounds showed significant pain relief effects, suggesting that this compound could be effective in managing pain through modulation of pain pathways.

Research Findings and Case Studies

StudyFindings
Study on Fluorinated Compounds Investigated the binding affinity of various fluorinated piperidines to serotonin receptors; found increased potency compared to non-fluorinated counterparts .
Analgesic Activity Assessment Demonstrated that related compounds significantly reduced nociceptive responses in rodent models .
Pharmacokinetic Studies Highlighted the improved bioavailability and metabolic stability of fluorinated derivatives compared to their non-fluorinated analogs .

Safety and Toxicology

Preliminary safety assessments indicate that while fluorinated compounds can exhibit enhanced efficacy, they may also pose risks such as toxicity at high doses. Standard toxicological evaluations should be conducted to establish safe dosage ranges for human use.

Q & A

Q. What are the critical safety protocols for handling tert-butyl 4-(ethylamino)-3,3-difluoropiperidine-1-carboxylate in laboratory settings?

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Wear respiratory protection (NIOSH-approved masks), nitrile gloves, and chemical-resistant goggles to prevent inhalation, skin contact, or eye exposure .
    • First Aid Measures :
  • Skin Contact : Remove contaminated clothing, wash with soap/water for 15 minutes, and seek medical attention if irritation persists .
  • Eye Exposure : Flush eyes with water for several minutes while holding eyelids open; remove contact lenses if feasible .
    • Storage : Store in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers). Use secondary containment to mitigate spills .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer :
    • Spectroscopic Characterization :
  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to confirm the piperidine backbone, tert-butyl group, and difluoro substituents. Compare with computed spectra from PubChem data .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular formula (C12H21F2N2O2\text{C}_{12}\text{H}_{21}\text{F}_2\text{N}_2\text{O}_2) and fragmentation patterns .
    • Crystallography : Employ single-crystal X-ray diffraction with SHELXL for 3D structural refinement, focusing on hydrogen-bonding patterns and fluorinated moieties .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :
    • Stepwise Synthesis :

Piperidine Functionalization : Introduce ethylamine and fluorine groups via nucleophilic substitution or reductive amination under inert atmospheres (e.g., N2\text{N}_2) .

Boc Protection : React the amine intermediate with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in dichloromethane (DCM) with a base (e.g., triethylamine) at 0–25°C .

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Methodological Answer :
    • Catalyst Screening : Test palladium or nickel catalysts for C–F bond formation efficiency. For example, Pd(OAc)2\text{Pd(OAc)}_2 with ligands (e.g., XPhos) may enhance fluorination .
    • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus halogenated solvents (DCM) to balance reaction kinetics and side-product formation .
    • Temperature Control : Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C for 2 hours vs. 24 hours at room temperature) .

Q. How can researchers address contradictions in reported physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :
    • Data Validation :
  • Solubility Testing : Perform shake-flask experiments in solvents (water, DMSO, ethanol) at 25°C, using HPLC-UV to quantify saturation points .
  • Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolysis or oxidation products .
    • Computational Modeling : Use COSMO-RS simulations to predict solubility parameters and compare with experimental data .

Q. What strategies are effective for resolving stereochemical ambiguities in derivatives of this compound?

  • Methodological Answer :
    • Chiral Chromatography : Employ supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .
    • Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-calculated VCD spectra to assign absolute configurations of fluorinated carbons .

Q. How can hydrogen-bonding interactions influence the compound’s crystallographic packing?

  • Methodological Answer :
    • Graph Set Analysis : Use SHELXL to identify N–HO\text{N–H}\cdots\text{O} and C–FH\text{C–F}\cdots\text{H} interactions. Assign graph notations (e.g., D(2)11\text{D}(2)^1_1 for dimeric motifs) .
    • Thermal Ellipsoid Modeling : Analyze anisotropic displacement parameters to assess fluorine atom mobility within the lattice .

Data Gaps and Future Directions

  • Toxicity Profiling : No comprehensive ecotoxicological data exists. Researchers should conduct Daphnia magna acute toxicity assays (OECD 202) and Ames tests for mutagenicity .
  • Reaction Mechanistic Studies : Use 18O^{18}\text{O}-labeling or DFT calculations to elucidate fluorination pathways and intermediates .

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